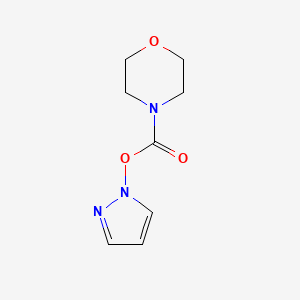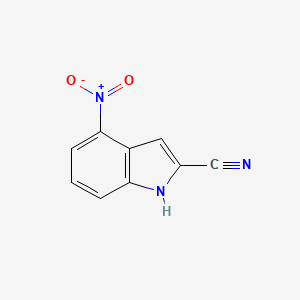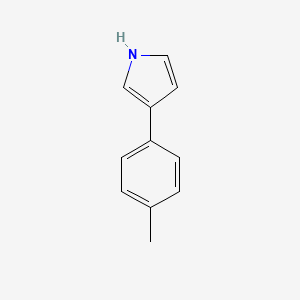
Methyl 4-bromo-3-hydroxybutanoate
Übersicht
Beschreibung
Methyl 4-bromo-3-hydroxybutanoate is an organic compound that belongs to the class of β-keto esters. It is a valuable intermediate in the synthesis of various pharmaceuticals, particularly hydroxymethylglutaryl-CoA reductase inhibitors, which are used to lower cholesterol levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-hydroxybutanoate can be synthesized through the reduction of methyl 4-bromo-3-oxobutyrate. This reduction is typically catalyzed by NADPH-dependent aldo-keto reductase enzymes, such as those derived from Penicillium citrinum . The reaction conditions often involve the use of Escherichia coli cells expressing the reductase enzyme and glucose dehydrogenase for cofactor regeneration .
Industrial Production Methods
For industrial production, the enzymatic reduction process is optimized for high yield and purity. The use of recombinant E. coli cells in a water/butyl acetate two-phase system has been shown to achieve high productivity of methyl 4-bromo-3-hydroxybutyrate .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different hydroxybutyrate derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as amines or thiols can be used to substitute the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions include various hydroxybutyrate derivatives and substituted butyrate compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-3-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-3-hydroxybutyrate involves its reduction by NADPH-dependent aldo-keto reductase enzymes. The enzyme catalyzes the reduction of the keto group to a hydroxyl group, resulting in the formation of the hydroxybutyrate derivative . This reaction is highly stereospecific, producing the (S)-enantiomer with high optical purity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chloro-3-hydroxybutyrate: Similar in structure but contains a chlorine atom instead of bromine.
Ethyl 4-chloro-3-hydroxybutyrate: Similar in structure but contains an ethyl group instead of a methyl group and a chlorine atom instead of bromine.
Uniqueness
Methyl 4-bromo-3-hydroxybutanoate is unique due to its high reactivity and specificity in enzymatic reactions. The presence of the bromine atom makes it more reactive compared to its chloro analogs, which can be advantageous in certain synthetic applications .
Eigenschaften
Molekularformel |
C5H9BrO3 |
|---|---|
Molekulargewicht |
197.03 g/mol |
IUPAC-Name |
methyl 4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C5H9BrO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 |
InChI-Schlüssel |
MBBQAVVBESBLGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CBr)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8734565.png)






